molecular formula C18H21Si B1460575 Tri(cyclohexa-2,5-dien-1-yl)silane CAS No. 1807776-35-7

Tri(cyclohexa-2,5-dien-1-yl)silane

Cat. No.: B1460575
CAS No.: 1807776-35-7
M. Wt: 265.4 g/mol
InChI Key: XJWMXBHHJZAKOL-UHFFFAOYSA-N
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Description

Contextual Significance in Organosilicon Chemistry Research

The field of organosilicon chemistry is vast, with applications ranging from materials science to pharmaceuticals. A central theme in this field is the formation of silicon-carbon and silicon-hydrogen bonds. Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a fundamental transformation. However, many simple hydrosilanes, such as monosilane (SiH₄), are pyrophoric and toxic gases, posing significant handling challenges in a laboratory setting. nih.govtcichemicals.com

Tri(cyclohexa-2,5-dien-1-yl)silane has emerged as a groundbreaking solution to this problem. It serves as a stable, crystalline solid that can generate monosilane in situ under specific catalytic conditions. tcichemicals.com This allows researchers to harness the reactivity of SiH₄ without the associated risks, thereby expanding the accessibility and utility of formal SiH₄ chemistry in academic laboratories. nih.govtcichemicals.com Its application extends to various areas, including its use as a versatile building block in organic synthesis, in the development of advanced polymers with enhanced thermal and mechanical properties, and in the synthesis of silicon-containing compounds for electronics and photonics. chemimpex.com

Overview of Unique Structural Features and Their Research Implications

The remarkable stability and reactivity of this compound are direct consequences of its unique molecular architecture. The molecule consists of a central silicon atom bonded to three cyclohexa-2,5-dien-1-yl groups.

The key to its function as a silane (B1218182) surrogate lies in the nature of the cyclohexa-2,5-dien-1-yl substituent. This group acts as a placeholder for a hydrogen atom. In the presence of a suitable Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), a hydride transfer from the allylic position of the cyclohexadienyl ring to the silicon center is initiated. tcichemicals.com This process is thermodynamically driven by the formation of a stable aromatic byproduct, benzene (B151609), and a new Si-H bond.

This catalytic release of Si-H bonds can proceed sequentially, ultimately liberating all three cyclohexadienyl groups as benzene molecules and generating monosilane. The net reaction is a transition-metal-free transfer hydrosilylation, where this compound effectively delivers SiH₄ to a substrate in a controlled manner. nih.gov This innovative approach has significant implications for the synthesis of a wide variety of hydrosilanes and for performing hydrosilylation reactions on various substrates, including alkenes and alkynes. nih.govdntb.gov.ua

Historical Development and Key Milestones in the Study of Cyclohexadienylsilanes

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. The subsequent decades saw extensive exploration of organosilicon compounds, with a significant focus on the development of silicones in the 1930s and 1940s.

The specific study of cyclohexadienylsilanes as precursors for reactive silanes is a more recent development. A pivotal moment in this area was the work of Oestreich and Simonneau, who in 2015 reported in Nature Chemistry that this compound can act as a stable and easy-to-handle surrogate for monosilane. nih.gov Their research demonstrated that a Lewis acid could catalytically release Si-H bonds from the compound, which could then be used in subsequent hydrosilylation reactions. nih.govtcichemicals.com This discovery opened up new avenues for utilizing the synthetic potential of SiH₄ in a safe and practical manner.

A patent filed in relation to this work further detailed the use of cyclohexa-2,5-dien-1-yl-silanes for generating hydrosilanes in solution with a strong Lewis acid, highlighting its utility in the hydrosilylation of alkenes. dntb.gov.ua This development has been a significant milestone, providing chemists with a valuable tool to perform reactions that were previously considered too hazardous for routine laboratory use.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₂Si cymitquimica.com
Molecular Weight 266.46 g/mol cymitquimica.com
CAS Number 1807776-35-7 chemimpex.com
Appearance White to yellow to orange powder to crystal cymitquimica.com
Melting Point 63 - 68 °C nih.gov

Interactive Data Table: Research Findings on the Application of this compound

ApplicationReaction TypeCatalystKey FindingsReference
SiH₄ Surrogate Transfer HydrosilylationB(C₆F₅)₃Enables the use of formal SiH₄ chemistry in a safe and controlled manner for the hydrosilylation of alkenes and alkynes. nih.govtcichemicals.com
Precursor to Hydrosilanes Hydride TransferStrong Lewis AcidsGenerates various hydrosilanes in solution for subsequent synthetic transformations. dntb.gov.ua
Organic Synthesis Building BlockVariousServes as a versatile component for the construction of complex organic molecules. chemimpex.com
Material Science Polymer FormulationN/AUsed in the development of advanced polymers with improved thermal and mechanical properties. chemimpex.com

Properties

InChI

InChI=1S/C18H21Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-18H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMXBHHJZAKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C=C1)[Si](C2C=CCC=C2)C3C=CCC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807776-35-7
Record name Tri(cyclohexa-2,5-dien-1-yl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for Tri Cyclohexa 2,5 Dien 1 Yl Silane and Its Derivatives

Established Synthetic Routes and Precursors

Traditional methods for the synthesis of organosilanes often rely on the reaction of a suitable organometallic reagent with a silicon halide. These methods, while robust, typically require stoichiometric amounts of reagents and strict reaction conditions.

A plausible and established method for the synthesis of Tri(cyclohexa-2,5-dien-1-yl)silane involves the reaction of a cyclohexa-2,5-dien-1-yl metallic derivative with a silicon tetrachloride. The most common approaches utilize Grignard reagents or organolithium compounds.

In a typical Grignard-based synthesis, cyclohexa-2,5-dien-1-yl bromide would be reacted with magnesium turnings in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, cyclohexa-2,5-dien-1-ylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-halogen bond. nih.govgelest.com The subsequent reaction of this Grignard reagent with silicon tetrachloride (SiCl₄) in a stoichiometric ratio of at least 3:1 would lead to the formation of this compound. The reaction proceeds via nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom, displacing the chloride ions.

Alternatively, an organolithium reagent can be employed. Treatment of a cyclohexa-2,5-dien-1-yl halide, such as the chloride or bromide, with a strong reducing agent like lithium metal in an appropriate solvent would generate the cyclohexa-2,5-dien-1-yllithium species. This highly reactive nucleophile can then be reacted with silicon tetrachloride to afford the desired product.

A general representation of these reactions is as follows:

Grignard Route: 3 (C₆H₇)MgBr + SiCl₄ → Si(C₆H₇)₃Cl + 3 MgBrCl Si(C₆H₇)₃Cl + (C₆H₇)MgBr → Si(C₆H₇)₄ + MgBrCl

(Note: The reaction may proceed to the fully substituted product depending on stoichiometry and reaction conditions.)

Organolithium Route: 3 C₆H₇Li + SiCl₄ → Si(C₆H₇)₃Cl + 3 LiCl Si(C₆H₇)₃Cl + C₆H₇Li → Si(C₆H₇)₄ + LiCl

The synthesis of organosilanes, particularly those involving organometallic intermediates like Grignard and organolithium reagents, necessitates the use of inert atmospheric conditions. These reagents are highly reactive towards moisture and oxygen. The presence of water will protonate the organometallic species, quenching the reaction, while oxygen can lead to the formation of undesired oxidized byproducts.

Therefore, these reactions are typically carried out in flame-dried glassware under an inert atmosphere of nitrogen or argon. Solvents must be anhydrous, often freshly distilled from appropriate drying agents. The use of Schlenk lines or glove boxes is standard practice to exclude atmospheric moisture and oxygen throughout the reaction and workup procedures.

Catalytic Approaches in Synthesis

More contemporary approaches to the synthesis of organosilanes focus on catalytic methods, which can offer milder reaction conditions, higher efficiency, and greater functional group tolerance. Boron Lewis acids have emerged as powerful catalysts in this domain.

Strong boron Lewis acids, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to catalyze the hydrosilylation of alkenes and dienes. mdpi.comnih.govnih.gov This process involves the activation of a Si-H bond by the Lewis acid, facilitating the addition of the hydrosilane across a carbon-carbon double bond. In the context of this compound, it can be utilized as a transfer hydrosilylating agent. The compound itself can be seen as a stable precursor for the delivery of a silyl (B83357) group.

The mechanism is believed to involve the abstraction of a hydride from the silane (B1218182) by the boron Lewis acid, generating a highly reactive silylium (B1239981) cation and a borohydride (B1222165) anion. The silylium cation can then be attacked by a nucleophile, such as a diene. This methodology is particularly relevant to the application of this compound rather than its direct synthesis, where it acts as a source of a silyl group for other molecules.

The efficiency of boron Lewis acid-catalyzed hydrosilylation reactions is highly dependent on various parameters, including catalyst loading, solvent, temperature, and the nature of the silane and substrate.

For the reduction of various functional groups using silanes catalyzed by B(C₆F₅)₃, catalyst loadings are typically in the range of 1-5 mol%. researchgate.net Lower loadings can be effective, but may require longer reaction times or higher temperatures. The choice of silane is also critical, with more reactive silanes such as phenylsilane (B129415) (PhSiH₃) often being employed.

CatalystSubstrateSilaneCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
B(C₆F₅)₃Cyclic ImidesPhSiH₃5Toluene80High
B(C₆F₅)₃Aldehydes/KetonesEt₃SiH1-5DichloromethaneRoom Temp.High

This table represents typical conditions for B(C₆F₅)₃-catalyzed reductions and hydrosilylations, providing a framework for the application of this compound as a hydrosilylating agent.

Divergent Synthetic Strategies for Related Cyclohexadienylsilanes

Divergent synthesis provides an efficient route to a library of structurally related compounds from a common intermediate. This approach is valuable for exploring the structure-activity relationships of cyclohexadienylsilanes.

A potential divergent strategy could start from a functionalized cyclohexadienylsilane precursor. For example, a silyl-substituted cyclohexadienone could serve as a versatile intermediate. This intermediate could be subjected to various transformations to introduce diversity. For instance, reaction with different Grignard or organolithium reagents at the carbonyl group would yield a range of tertiary alcohols. Subsequent dehydration or other functional group manipulations could then lead to a variety of substituted cyclohexadienylsilanes.

Another approach could involve the synthesis of a common cyclohexadienylsilane backbone which is then subjected to various late-stage functionalization reactions. For example, selective bromination or other electrophilic substitution reactions on the cyclohexadienyl ring, where possible, could introduce handles for further diversification through cross-coupling reactions. The feasibility of such late-stage functionalizations would depend on the reactivity and stability of the cyclohexadienylsilane core.

Synthesis of Silylated 1,4-Cyclohexadienes and Analogues

The primary route to silylated 1,4-cyclohexadienes, including the parent compound this compound, is the Birch reduction . This reaction involves the 1,4-reduction of aromatic rings using an alkali metal (commonly sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comwikipedia.org

A plausible and widely accepted method for the synthesis of this compound involves the Birch reduction of a suitable tri-aryl silane precursor, such as triphenylsilane. The reaction proceeds through the following key steps:

Formation of a Radical Anion : An electron from the dissolved alkali metal is transferred to the aromatic ring of the triphenylsilane, forming a radical anion. numberanalytics.com

Protonation : The highly reactive radical anion is then protonated by an alcohol, such as ethanol (B145695) or tert-butanol (B103910), to yield a cyclohexadienyl radical. numberanalytics.com

Further Reduction and Protonation : The cyclohexadienyl radical undergoes another electron transfer from the alkali metal to form a cyclohexadienyl carbanion, which is subsequently protonated to yield the final 1,4-cyclohexadiene (B1204751) product. nrochemistry.com

A general experimental procedure for a Birch reduction is as follows: In a three-necked round-bottom flask, a solution of lithium (5.0 equivalents) is prepared in liquid ammonia at -78 °C. A solution of the aromatic substrate (1.0 equivalent) in a suitable solvent like THF is then added. After a short period, an alcohol such as tert-butanol (2.4 equivalents) is introduced. The reaction is stirred for several hours at this temperature before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The ammonia is then allowed to evaporate, and the product is extracted and purified. nrochemistry.com

Reactant 1 Reactant 2 Product General Procedure Reference
Cyclohexa-1,4-dieneDimethylphenylchlorosilaneCyclohexa-2,5-dien-1-yldimethyl(phenyl)silaneGP1 google.com

It is important to note that this compound itself is utilized as a reagent in further synthetic transformations. For instance, it can be used in the synthesis of multi-substituted silanes in the presence of a Lewis acid catalyst like B(C₆F₅)₃. tcichemicals.com

Stereoselective and Asymmetric Synthetic Pathways (if applicable to derivatives)

The development of stereoselective and asymmetric routes to chiral derivatives of silylated cyclohexadienes is an active area of research, driven by the demand for enantiomerically pure building blocks in the synthesis of complex molecules.

One approach to achieving asymmetry is through the use of chiral catalysts in reactions involving silylated cyclohexadienes. For instance, organocatalyzed asymmetric reactions of α,β-unsaturated aldehydes can provide stereocontrolled access to chiral cyclohexadienal backbones. nih.gov While not directly demonstrated for this compound derivatives, this methodology suggests a potential pathway for creating chiral cyclohexadiene structures that could be further functionalized.

Another strategy involves the use of chiral auxiliaries. Asymmetric syntheses of 1,6-dialkyl-1,4-cyclohexadiene derivatives have been achieved through Birch reductive alkylation of chiral precursors. acs.org This method relies on the transfer of chirality from a pre-existing stereocenter to the newly formed quaternary center.

Furthermore, the formation of cyclohexadienones with high 1,4-asymmetric induction has been reported through the reaction of a β,β-disubstituted vinyl chromium carbene complex with a chiral prop-2-ynylic ether. rsc.org This demonstrates the transfer of stereochemical information from a chiral reagent to the final product.

While specific examples of stereoselective synthesis of derivatives of this compound are not extensively documented, these general principles of asymmetric synthesis provide a framework for the future development of such methodologies.

Synthetic Approach Key Principle Potential Application to Silylated Cyclohexadienes Reference
OrganocatalysisUse of chiral catalysts to control stereochemistry.Synthesis of chiral cyclohexadienal derivatives. nih.gov
Chiral AuxiliariesTransfer of chirality from a removable chiral group.Asymmetric Birch reductive alkylation to form chiral dialkyl cyclohexadienes. acs.org
Chiral ReagentsTransfer of stereochemical information from a chiral reactant.Asymmetric induction in the formation of cyclohexadienones. rsc.org

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance safety. The traditional Birch reduction, while effective, utilizes hazardous reagents like liquid ammonia and alkali metals, prompting the development of more sustainable alternatives.

Mechanochemistry has emerged as a powerful green tool in organic synthesis. researchgate.netisca.mewiserpub.comresearchgate.net This solvent-free or low-solvent technique involves the use of mechanical force, typically through ball milling, to drive chemical reactions. researchgate.netresearchgate.net Researchers have successfully developed mechanochemical Birch reduction methods that avoid the need for liquid ammonia and can be performed at room temperature in the open air. hokudai.ac.jp This approach not only simplifies the experimental setup but also significantly reduces the risks associated with handling hazardous materials. The mechanical impact in a ball mill can break through the passivating layer on the surface of lithium, enabling the reaction to proceed efficiently. hokudai.ac.jp

Another green alternative is the use of photocatalysis . Photocatalyzed "Birch-type" reductions of arenes have been developed, offering a milder and more sustainable approach. tcichemicals.com

Beyond the reaction conditions, the choice of reagents is also a key aspect of green chemistry. The development of syntheses that utilize less toxic and more readily available starting materials is a continuous goal. For instance, exploring the direct functionalization of silicon with renewable resources could offer a greener path to organosilane compounds.

The application of these green chemistry principles to the synthesis of this compound and its derivatives holds the promise of making these valuable chemical entities more accessible and their production more environmentally benign.

Green Chemistry Approach Description Advantages Reference
MechanochemistryUsing mechanical force (ball milling) to drive the reaction.Avoids liquid ammonia, can be done at room temperature in air, reduces solvent use. researchgate.netisca.mewiserpub.comresearchgate.nethokudai.ac.jp
PhotocatalysisUsing light to catalyze the reduction of arenes.Milder reaction conditions, potential for using renewable energy sources. tcichemicals.com

Iii. Mechanistic Investigations of Tri Cyclohexa 2,5 Dien 1 Yl Silane Reactivity

Role as a Monosilane (SiH4) Surrogate in Transfer Hydrosilylation

Tri(cyclohexa-2,5-dien-1-yl)silane has emerged as a significant compound in organic synthesis, primarily for its capacity to function as a stable and easily manageable surrogate for monosilane (SiH₄). tcichemicals.comtcichemicals.com Monosilane itself is a pyrophoric and toxic gas, which makes its direct application in laboratory and industrial settings challenging. tcichemicals.com this compound, being a solid, circumvents these handling issues while enabling the in situ generation of monosilane for reactions such as transfer hydrosilylation of alkenes. tcichemicals.comtcichemicals.com

The generation of monosilane from this compound is efficiently catalyzed by strong Lewis acids, most notably tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. tcichemicals.comrsc.org The process involves a sequential replacement of the three cyclohexa-2,5-dien-1-yl groups on the silicon atom with hydrogen atoms. tcichemicals.comtcichemicals.com In the presence of a catalytic amount of B(C₆F₅)₃, an allylic hydride from one of the cyclohexadienyl groups is transferred to the silicon center, forming the first Si-H bond and releasing one molecule of benzene (B151609). tcichemicals.comtcichemicals.com This transformation continues in a stepwise manner, with the two remaining cyclohexadienyl moieties being smoothly replaced by Si-H bonds, ultimately liberating monosilane (SiH₄). tcichemicals.comtcichemicals.com

(C₆H₇)₃SiH + 3 B(C₆F₅)₃ (cat.) → SiH₄ + 3 C₆H₆

This method provides a practical route for utilizing the reactivity of monosilane without the hazards associated with its direct handling. google.com

Table 1: Stepwise Generation of Monosilane from this compound

Step Reactant Product(s) Byproduct
1 This compound Di(cyclohexa-2,5-dien-1-yl)silane Benzene
2 Di(cyclohexa-2,5-dien-1-yl)silane (Cyclohexa-2,5-dien-1-yl)silane Benzene
3 (Cyclohexa-2,5-dien-1-yl)silane Monosilane (SiH₄) Benzene

The mechanism for the B(C₆F₅)₃-catalyzed transformation is rooted in the unique structure of the cyclohexa-2,5-dien-1-yl group. The reaction is initiated by the Lewis acid abstracting a hydride from the bisallylic C(sp³)–H bond of the diene ring. rsc.org This step is facilitated by the hydridic character of this bond, which is enhanced by hyperconjugation with the adjacent C(sp³)–Si bond. rsc.org

The hydride abstraction results in the formation of a Wheland complex, which is an arene-stabilized silylium (B1239981) ion, along with the counteranion [HB(C₆F₅)₃]⁻. rsc.org The powerful thermodynamic driving force for this process is the aromatization of the cyclohexadienyl cation to form a stable benzene molecule. rsc.org The transient silylium ion intermediate then collapses upon reaction with the hydridoborate anion, which transfers a hydride to the silicon center, thereby forming the Si-H bond and regenerating the B(C₆F₅)₃ catalyst. acs.org This catalytic cycle repeats until all three cyclohexadienyl groups are replaced.

Silylium Ion Chemistry Derived from this compound

Beyond its role as a monosilane surrogate, this compound and related compounds serve as precursors for generating silylium ions for other synthetic applications. This approach, termed the "cyclohexadienyl-leaving-group approach," provides an alternative to classical methods like the Bartlett–Condon–Schneider silicon-to-carbon hydride transfer. researchgate.netacs.org

The generation of silylium ions from cyclohexa-2,5-dien-1-yl-substituted silanes is typically achieved using a potent hydride abstractor, such as the trityl cation ([Ph₃C]⁺), often employed as its tetrakis(pentafluorophenyl)borate salt, [Ph₃C]⁺[B(C₆F₅)₄]⁻. researchgate.netacs.org In this process, the trityl cation abstracts a hydride ion from the skipped diene unit of the silane (B1218182) precursor. researchgate.net This carbon-to-carbon hydride transfer results in the formation of the desired silicon cation (silylium ion), alongside the neutral byproducts triphenylmethane and benzene. acs.org

This method leverages the same principle of aromatization as the driving force for the reaction, but the fate of the resulting silicon cation is different, allowing for the isolation and study of these highly reactive species. researchgate.net

Silylium ions are exceptionally reactive and electrophilic species. Research has shown that their successful generation and observation require stabilization to prevent immediate degradation. researchgate.netacs.org Without a stabilizing influence, the generated silylium ion will react with the remaining allylic silane units of the precursor molecule. acs.orgacs.org

Stabilization can be achieved through two primary strategies:

Internal Stabilization: This involves incorporating an electron-donating group within the silane precursor itself. This donor group can coordinate intramolecularly to the positively charged silicon center. A notable example is the use of a ferrocenyl substituent on the silicon atom, which effectively stabilizes the resulting silylium ion. acs.org

External Stabilization: In the absence of an internal donor, stabilization can be provided by external sources. This can be achieved by conducting the reaction in a coordinating solvent or in the presence of an external Lewis base that can act as a donor. For instance, a phenyl-substituted precursor, which failed to form a stable silylium ion on its own, readily formed a donor-stabilized adduct when diphenyl sulfide (SPh₂) was added to the reaction mixture. acs.org

The necessity of such stabilization is a critical finding, as it dictates the feasibility of generating silylium ions via this method. researchgate.netacs.org

Table 2: Outcome of Silylium Ion Generation Based on Stabilization Strategy

Precursor Substituent(s) Stabilization Strategy Outcome Reference
Non-donating alkyl/aryl groups None Degradation of precursor acs.orgacs.org
Ferrocenyl group Internal Donor Clean formation of stable silylium ion acs.org
Phenyl group External Donor (Diphenyl Sulfide) Formation of donor-stabilized silylium ion adduct acs.org

The allylic silane functionalities within the cyclohexa-2,5-dien-1-yl groups are themselves reactive towards strong electrophiles, including silylium ions. researchgate.netacs.org In cases where a generated silylium ion is not adequately stabilized, it will readily attack the electron-rich C=C double bond of another allylic silane unit present in the reaction mixture (e.g., another molecule of the precursor). acs.orgacs.org This reaction leads to the degradation of the starting material. acs.org

Further investigations have demonstrated that allylic silanes react stoichiometrically with benzene-stabilized silylium ions. researchgate.net This reaction does not lead to simple degradation but instead forms remarkably stable alkyl-substituted carbenium ions. acs.orgacs.org This reactivity underscores the high electrophilicity of silylium ions and the nucleophilic character of the allylic silane's double bond, which can be harnessed for further synthetic transformations if controlled. almerja.comcore.ac.uk

Hydrosilylation Reaction Mechanisms

This compound serves as a stable, easy-to-handle surrogate for monosilane (SiH₄), participating in hydrosilylation reactions through innovative mechanistic pathways that circumvent the challenges associated with handling gaseous and pyrophoric silanes. google.comacs.org Its reactivity is centered on the catalytic release of a reactive Si-H bond, which can then undergo addition to unsaturated substrates.

A significant advancement in hydrosilylation is the development of transition-metal-free methods, for which this compound is a key reagent. This process, termed transfer hydrosilylation, relies on the activation of the silane by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to generate a reactive hydrosilane in situ. google.comacs.org

The proposed mechanism for this ionic transfer hydrosilylation involves two main steps:

Hydride Abstraction: The Lewis acid catalyst abstracts a hydride from one of the cyclohexa-2,5-dien-1-yl rings. This generates a silicon-stabilized Wheland-type intermediate and a borohydride (B1222165) species. acs.org

Arene Release and Silane Formation: The intermediate then undergoes rearomatization by releasing a molecule of benzene. The resulting silicon cation is captured by the borohydride, forming a new, more reactive Si-H bond on the silane molecule. acs.org

While this compound is a cornerstone of metal-free hydrosilylation, its derivatives have also been shown to be compatible with traditional platinum-catalyzed processes. acs.org In such cases, the silane acts as a precursor, which, after an initial transformation (like the one described above or a similar reaction), provides a hydrosilane that can participate in a classic platinum-catalyzed cycle.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comprinceton.edu This catalytic cycle typically involves the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) reacts with the platinum(0) catalyst, leading to the oxidative addition of the Si-H bond to the metal center, forming a platinum(II) silyl (B83357) hydride complex.

Olefin Coordination and Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) complex. This is followed by the migratory insertion of the alkene into the Pt-H bond.

Reductive Elimination: The final step is the reductive elimination of the alkylsilyl group, which forms the C-Si bond of the product and regenerates the active platinum(0) catalyst. mdpi.com

The compatibility of silane surrogates like di(cyclohexa-2,5-dien-1-yl)silane with platinum catalysts allows for a two-step, salt-free synthesis of complex trihydrosilanes, where the cyclohexadienyl groups act as protecting groups that can be removed later to liberate the Si-H bonds. acs.org

The outcome of hydrosilylation reactions involving this compound is highly dependent on the catalytic system and substrate, exhibiting distinct regioselectivity and chemoselectivity.

In transition-metal-free, Lewis acid-catalyzed transfer hydrosilylations , the regioselectivity is governed by the ionic nature of the reaction. The hydrosilylation of various alkenes, including norbornene, proceeds in good yields. google.com

In platinum-catalyzed systems , the regioselectivity typically follows established patterns. For terminal alkenes, the reaction predominantly yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. princeton.edu This is a hallmark of many platinum-catalyzed hydrosilylations. acs.org

Chemoselectivity studies have demonstrated the robustness of these catalytic systems. For instance, heterogeneous single-atom platinum catalysts have shown high chemoselectivity in the hydrosilylation of substrates containing multiple functional groups. The reaction can proceed at a C=C double bond without affecting a ketone or an ester group within the same molecule, a selectivity that can be challenging to achieve with some homogeneous catalysts. acs.org The hydrosilylation of (+)-β-citronellene, for example, selectively occurs at the terminal double bond while leaving the internal C=C bond intact. acs.org

Other Key Reaction Pathways and Transformations

The Si-H bond in this compound is susceptible to oxidation, a reaction that provides a direct pathway to the corresponding silanol, Tri(cyclohexa-2,5-dien-1-yl)silanol. The selective synthesis of silanols is of significant interest, though it can be complicated by the competing formation of disiloxane byproducts through condensation. nih.gov

Modern synthetic methods have been developed to achieve highly selective oxidation of tertiary silanes under mild conditions:

Enzymatic Oxidation: A wild-type cytochrome P450 monooxygenase has been shown to catalyze the oxidation of hydrosilanes to silanols using oxygen as the terminal oxidant. This biocatalytic method is highly selective, leaving C-H bonds untouched and preventing the formation of disiloxanes. The mechanism is believed to proceed through hydrogen atom abstraction from the silicon, followed by a radical rebound with a hydroxyl group. nih.gov

Manganese-Catalyzed Oxidation: The bench-stable complex [MnBr(CO)₅] serves as an effective precatalyst for the oxidation of silanes using water as the oxidant. rsc.org This reaction operates under neutral conditions, generates hydrogen gas as the only byproduct, and shows excellent selectivity for silanols over siloxanes. The mechanism involves the initial reaction of the silane with the manganese complex to form a bromosilane and a manganese hydride species, with the silanol being formed upon subsequent hydrolysis. rsc.org

Photocatalyzed Aerobic Oxidation: Using an organic dye like eosin Y, tertiary silanes can be oxidized to silanols under visible light and air. This metal-free method utilizes atmospheric oxygen as the oxidant and proceeds efficiently at room temperature. thieme-connect.comthieme-connect.com

Catalytic SystemOxidantKey FeaturesProduct Selectivity
Cytochrome P450 MonooxygenaseO₂Biocatalytic, mild conditionsHighly selective for silanol; no disiloxane formation nih.gov
[MnBr(CO)₅]H₂OEarth-abundant metal catalyst, neutral conditionsExcellent selectivity for silanol; avoids siloxanes rsc.org
Eosin Y / Visible LightO₂ (from air)Metal-free, uses atmospheric oxygenGood to excellent yields of silanols thieme-connect.comthieme-connect.com

The transformation of this compound can also be viewed as a reduction of its ligand structure to generate simpler, more synthetically versatile silanes. The most prominent example of this is the previously discussed Lewis acid-catalyzed reaction where the cyclohexa-2,5-dien-1-yl groups are converted into benzene. google.com

Substitution Reactions of Cyclohexa-2,5-dien-1-yl Groups

The cyclohexa-2,5-dien-1-yl groups attached to the silicon atom in this compound are not merely passive scaffolds; they actively participate in substitution reactions, most notably through Lewis acid-catalyzed processes. A key reaction involves an allylic hydride transfer from one of the cyclohexa-2,5-dienyl groups to the central silicon atom. This process is effectively a substitution reaction where a C-H bond on the dienyl group is cleaved, and a new Si-H bond is formed.

In the presence of a catalytic amount of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), this compound undergoes a transformation to produce a silane with a newly formed Si-H bond. Concurrently, the cyclohexa-2,5-dien-1-yl group that donates the hydride is converted into a molecule of benzene. This reaction represents a net transfer hydrosilylation, where the silane acts as a precursor for a hydrosilane in solution. The aromatic stabilization of the benzene byproduct provides a thermodynamic driving force for this reaction.

This reactivity is significant as it allows this compound and related compounds to serve as stable, easy-to-handle surrogates for gaseous monosilane (SiH₄) or other volatile hydrosilanes. The generated hydrosilane can then participate in subsequent reactions, such as the hydrosilylation of alkenes.

Radical Chain Reactions and Applications as Tin Hydride Substitutes

A significant area of investigation for this compound and other silylated cyclohexadienes has been their use as radical chain reducing agents. These compounds have emerged as superior, environmentally benign substitutes for organotin hydrides, such as tributyltin hydride, which are plagued by high toxicity and difficulties in removing tin-containing byproducts.

The mechanism of action in these radical chain reactions hinges on the ability of the silylated cyclohexadiene to act as an efficient hydrogen-atom donor. The key steps are:

Initiation: A radical initiator generates a small number of radicals in the system.

Propagation:

A silyl radical, (TMS)₃Si• for example, reacts with an organic substrate (R-Z) to remove a functional group and generate a site-specific carbon-centered radical (R•).

The carbon-centered radical (R•) then abstracts a hydrogen atom from the methylene (CH₂) group of the cyclohexa-2,5-dien-1-yl moiety on the silane. This step is facile due to the weakness of the bis-allylic C-H bond.

This hydrogen abstraction forms the reduced product (R-H) and a silylated cyclohexadienyl radical.

The resulting cyclohexadienyl radical rapidly undergoes β-scission, ejecting the silyl group as a silyl radical. This step is driven by the formation of a stable aromatic ring (benzene or a substituted derivative), which regenerates the silyl radical to continue the chain.

This reactivity has been successfully applied in a variety of radical-mediated transformations, including:

Dehalogenations: Reductive removal of bromine and iodine from alkyl halides.

Deselenizations: Removal of phenylselenyl groups.

Deoxygenations: A Barton-McCombie type deoxygenation of alcohols via their thionocarbonate esters.

Hydrosilylations: The formal transfer of a hydrosilane across alkenes and alkynes.

Cyclizations: Initiating radical cyclization cascades.

The effectiveness of these silylated cyclohexadienes rivals that of traditional tin hydrides, making them valuable reagents in modern organic synthesis.

Table 1: Applications of Silylated Cyclohexadienes as Tin Hydride Substitutes

Reaction TypeSubstrate ExampleReagent SystemProduct ExampleTypical Yield
DehalogenationAlkyl BromideSilylated Cyclohexadiene, InitiatorAlkaneHigh
DeoxygenationThionocarbonateSilylated Cyclohexadiene, InitiatorDeoxygenated productHigh
DeselenizationPhenyl SelenideSilylated Cyclohexadiene, InitiatorDeselenized productGood
HydrosilylationAlkeneSilylated Cyclohexadiene, InitiatorHydrosilylated AlkaneHigh

Carbopalladation and Palladium-Mediated Isomerizations

While specific studies on the carbopalladation of this compound are not extensively documented, research on closely related silyl cyclohexadiene isomers provides insight into potential palladium-mediated reactivity. For instance, the Cu/Pd-cooperative catalyzed arylboration of 1-silyl-1,3-cyclohexadiene has been successfully demonstrated. nih.gov In this process, an aryl group and a boryl group are added across the diene system. nih.gov

This type of transformation highlights the capability of the C=C double bonds within the silyl cyclohexadiene ring to participate in palladium-catalyzed reactions. A typical catalytic cycle for such a reaction would involve:

Oxidative addition of an aryl halide to a Pd(0) complex.

Carbopalladation, where the aryl-palladium species adds across one of the double bonds of the diene.

Subsequent reaction with a boron-containing reagent (transmetalation in the case of copper co-catalysis).

Reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The presence of the silyl group can influence the regioselectivity and stereoselectivity of the carbopalladation step. Although this example involves the 1,3-diene isomer, it suggests that the double bonds in the 2,5-diene isomer of this compound could also be susceptible to similar palladium-catalyzed additions and isomerizations, representing a potential avenue for creating complex, polyfunctionalized cyclohexane structures. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are limited in the literature. However, the kinetics of the key elementary steps, particularly hydrogen abstraction, can be understood by examining studies on analogous systems.

In the context of its role as a tin hydride substitute, the most crucial kinetic parameter is the rate constant for hydrogen atom abstraction from the silane by carbon-centered radicals. The reaction rate is dependent on several factors:

C-H Bond Dissociation Energy (BDE): The bis-allylic C-H bonds in the cyclohexa-2,5-dien-1-yl group are significantly weaker than typical alkane C-H bonds, facilitating faster abstraction.

Temperature: As with most chemical reactions, the rate of hydrogen abstraction increases with temperature.

Nature of the Radical: The reactivity of the abstracting radical (e.g., primary, secondary, or tertiary alkyl radical) influences the rate constant.

Theoretical studies on hydrogen abstraction from similar molecules, such as alkylcyclohexanes and monosilane, provide valuable benchmarks. nih.govnih.govrsc.org For instance, calculations using variational transition state theory (VTST) can predict rate constants across a wide range of temperatures. nih.gov These studies show that the tunneling effect can be significant for hydrogen abstraction reactions, especially at lower temperatures. nih.gov

Thermodynamically, the radical chain reactions are driven by the formation of stronger bonds in the products compared to the reactants and, critically, the formation of a highly stable aromatic ring (benzene) as a byproduct. This aromatization step provides a significant thermodynamic driving force (enthalpic gain) that ensures the β-scission of the silyl radical from the cyclohexadienyl intermediate is rapid and irreversible, which is essential for an efficient chain process.

V. Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique for the characterization of "Tri(cyclohexa-2,5-dien-1-yl)silane," providing information on its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the molecular formula of a compound. libretexts.orgresearchgate.netnih.govyoutube.com By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For "this compound" (C₁₈H₂₂Si), the exact mass of the molecular ion can be calculated. An experimental HRMS measurement that matches this calculated value provides strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound:

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺C₁₈H₂₂Si266.1489
[M+H]⁺C₁₈H₂₃Si267.1567
[M+Na]⁺C₁₈H₂₂NaSi289.1386

These values are calculated based on the most abundant isotopes of each element.

Mass spectrometry is an invaluable tool for real-time monitoring of chemical reactions and for the detection of transient intermediates. acs.orguvic.carsc.orguvic.cae-bookshelf.de Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be coupled with a reaction setup to continuously analyze the composition of the reaction mixture.

In the synthesis or subsequent reactions of "this compound," MS can be used to track the consumption of reactants and the formation of products. This provides kinetic information and helps in optimizing reaction conditions. Furthermore, the high sensitivity of MS allows for the detection of low-concentration intermediates that might not be observable by other techniques like NMR. This is particularly useful for elucidating complex reaction mechanisms. uvic.ca

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Studies

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), specialized techniques are required to separate and identify these different forms.

Kinetic Resolution Experiments with Chiral Catalysts:Kinetic resolution is a method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. By monitoring the reaction progress, it is possible to enrich one enantiomer over the other. Such experiments would be pertinent in the context of stereoselective reactions involving this compound.

Despite the established utility of these advanced analytical techniques, a thorough search of scientific databases and literature reveals a gap in the specific experimental application and resulting data for this compound. Consequently, a detailed discussion supported by experimental findings and data tables for this particular compound cannot be provided at this time. Further research and publication in this specific area are needed to elucidate these important molecular characteristics.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent bonds. While no specific experimental spectra for this compound are publicly available, a thorough analysis of its structural components allows for the prediction of its characteristic vibrational modes. The key functional groups and structural motifs that would dominate its IR and Raman spectra are the C=C double bonds and C-H bonds of the cyclohexadienyl rings, the Si-H bond, and the Si-C bonds.

The cyclohexa-2,5-dien-1-yl moieties are expected to give rise to several characteristic vibrational frequencies. The C=C stretching vibrations are typically observed in the region of 1600-1680 cm⁻¹. Given the non-conjugated nature of the double bonds in the 2,5-diene system, these bands are anticipated to be sharp and of medium intensity in the IR spectrum and strong in the Raman spectrum. The =C-H stretching vibrations of the vinyl groups will appear at higher frequencies, generally above 3000 cm⁻¹, a region distinct from the aliphatic C-H stretching vibrations. The aliphatic CH₂ groups within the rings will exhibit symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ range.

A crucial feature in the vibrational spectrum of this compound would be the Si-H stretching vibration . This bond typically gives rise to a sharp, strong absorption in the IR spectrum in the range of 2100-2200 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the silicon atom. The Si-C stretching vibrations are generally found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹, and are often weak to medium in intensity.

Raman spectroscopy would be particularly informative for this molecule. The symmetric vibrations of the C=C bonds and the Si-C framework are expected to be strong Raman scatterers, providing complementary information to the IR spectrum. The Si-H stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
=C-H Stretch> 3000MediumMedium
C-H Stretch (aliphatic)2800 - 3000Medium-StrongMedium
Si-H Stretch2100 - 2200Strong, SharpMedium
C=C Stretch1600 - 1680MediumStrong
CH₂ Scissoring~1450MediumWeak
C-H Bending (vinyl)900 - 1000StrongWeak
Si-C Stretch600 - 800Weak-MediumStrong

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule and therefore EPR-silent, its chemical reactivity, particularly the homolytic cleavage of the Si-H bond, can lead to the formation of a paramagnetic silyl (B83357) radical intermediate: Tri(cyclohexa-2,5-dien-1-yl)silyl radical . EPR spectroscopy would be the definitive method to identify and characterize this transient species.

The EPR spectrum of this silyl radical would be characterized by its g-factor and hyperfine coupling constants. The g-factor for silyl radicals is typically slightly greater than the free electron value (g ≈ 2.0023), often in the range of 2.003-2.005. This deviation from the free electron value is influenced by the spin-orbit coupling of the silicon atom.

The most significant feature of the EPR spectrum would be the hyperfine coupling of the unpaired electron with the magnetic nucleus of the silicon atom. The naturally abundant ²⁹Si isotope has a nuclear spin of I = 1/2 and an abundance of 4.7%, which would lead to a characteristic doublet splitting of the main EPR signal. The magnitude of this splitting, the hyperfine coupling constant (a(²⁹Si)), provides direct information about the s-character of the singly occupied molecular orbital (SOMO) centered on the silicon atom. For silyl radicals, these values can be substantial.

Furthermore, hyperfine coupling to the protons of the three cyclohexa-2,5-dien-1-yl rings would be expected. The proton attached to the silicon-bearing carbon (the α-proton) would exhibit the largest coupling constant. The vinyl and aliphatic protons on the rings would show smaller, and likely more complex, hyperfine couplings due to the delocalization of spin density through the sigma bonds. Analysis of these proton hyperfine couplings would provide valuable insights into the geometry and conformation of the radical.

Table 2: Predicted EPR Spectral Parameters for the Tri(cyclohexa-2,5-dien-1-yl)silyl Radical

ParameterPredicted Value/PatternInformation Gained
g-factor~2.003 - 2.005Electronic environment of the radical center.
a(²⁹Si) Hyperfine CouplingA doublet with a significant coupling constant.Confirmation of a silicon-centered radical and information on its hybridization.
a(¹H) Hyperfine CouplingComplex multiplet structure arising from couplings to the protons on the cyclohexadienyl rings.Information on the radical's conformation and spin delocalization.

This table is predictive and based on general characteristics of silyl radicals. Experimental determination is necessary for precise values.

Vi. Applications in Advanced Chemical Synthesis and Materials Precursors

Strategic Building Block in Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the construction of intricate molecular architectures through various synthetic routes. chemimpex.com Its utility stems from the reactive nature of both the silicon center and the attached cyclohexadienyl moieties.

Enabling Formation of Complex Organosilicon Compounds

Tri(cyclohexa-2,5-dien-1-yl)silane is a key precursor for generating hydrosilanes in solution, which are fundamental reagents in organosilicon chemistry. google.com In the presence of a strong Lewis acid catalyst, it can release a hydrosilane of the formula HSiR₃. google.com This in situ generation allows it to act as a transfer hydrosilylating agent, enabling a variety of transformations for creating complex organosilicon compounds. google.com This method is particularly useful for processes like alkene hydrosilylation, a prevalent method for forming carbon-silicon bonds. google.com The compound has shown promise as a precursor for a range of silicon-containing compounds essential for industries like electronics and photonics. chemimpex.comchemimpex.com Organosilicon compounds are crucial as synthetic intermediates and are valued for their role in constructing complex molecules. researchgate.net

Precursor for Bicyclic Silylated Cyclohexadienes

The inherent structure of this compound, containing three cyclohexadiene rings, makes it a candidate for cycloaddition reactions. The dienyl groups are suited for reactions like the Diels-Alder reaction, which can be employed to construct bicyclic systems. By reacting with a suitable dienophile, the cyclohexadiene rings can be converted into bicyclic frameworks, with the silyl (B83357) group remaining as a key structural and functional element. This strategy allows for the creation of highly congested and complex ring systems built around a central silicon atom. beilstein-journals.org

Utility in Modular and Convergent Synthetic Routes

The compound's function as a transfer hydrosilylating agent exemplifies its utility in modular synthesis. google.com It allows for the clean and efficient introduction of a silyl group into various organic molecules without the handling of potentially unstable gaseous hydrosilanes. google.com This approach aligns with convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. unt.edu For instance, the transfer hydrosilylation reaction can be used to functionalize different molecular fragments, which are then combined to form a larger, more complex structure. The reaction of cyclohexa-2,5-dien-1-yl-silanes can be applied to a range of substrates, including alkenes like norbornene, demonstrating its versatility in synthetic applications. google.com

Reaction TypeSubstrate ExampleProduct TypeCatalyst
Transfer Hydrosilylation Alkenes (e.g., Norbornene)AlkylsilanesStrong Lewis Acid google.com
Carbonyl Reduction Aldehydes, KetonesSilyl EthersStrong Lewis Acid google.com
Dehydrogenative Coupling AlcoholsAlkoxysilanesStrong Lewis Acid google.com

Precursor Chemistry for Silicon-Based Materials Research

This compound is utilized in materials science for the development of advanced silicon-based materials, including polymers with enhanced properties. chemimpex.comchemimpex.com

Synthesis of Silicon-Based Polymers and Advanced Materials

This organosilicon compound is a precursor in the formulation of polymers designed for enhanced thermal stability and mechanical properties. chemimpex.comchemimpex.com The synthesis of novel unsaturated, silicon-based polymers is an active area of research, with applications for materials such as silicon carbide precursors and nonlinear optical (NLO) materials. iastate.edu The integration of silicon atoms into polymer backbones can lead to materials with unique characteristics, including electrical conductivity and improved heat stability, making them suitable for optoelectronics. semanticscholar.org The development of silicon-based polymers often involves hydrosilylation reactions or palladium-catalyzed coupling reactions to form the polymer chains. semanticscholar.orgresearchgate.net this compound's ability to generate reactive hydrosilane species makes it a valuable component in these synthetic strategies. google.com

Methodologies for Creating Novel Silicon Frameworks

The creation of novel silicon frameworks extends beyond simple linear polymers to more complex architectures like dendritic polymers. unt.edu Convergent synthetic approaches, which are compatible with the reactivity of this compound, are used to build branches that radiate from a core, with each new layer of branches creating a new "generation" of the material. unt.edu The unique structure of this compound, with its three reactive dienyl groups attached to a central silicon atom, offers a potential core from which to build such branched or cross-linked silicon frameworks. chemimpex.com Its ability to participate in various chemical reactions opens opportunities for innovation in creating new silicon-based structures for use in electronics, coatings, and adhesives. chemimpex.com

Catalytic Applications Beyond Hydrosilylation

While hydrosilylation is a primary application, the reactivity of this compound and its derivatives extends to other areas of catalysis.

The cyclohexa-2,5-dien-1-yl groups in this compound can be functionalized to create novel ligands for organometallic catalysis. The electronic and steric properties of the resulting silicon-centered ligands can be tuned by modifying the cyclohexadienyl rings. These tailored ligands can then be coordinated to various transition metals to form catalysts with specific activities and selectivities. For instance, the introduction of phosphine (B1218219) or amine functionalities onto the cyclohexadienyl backbone could create multidentate ligands capable of stabilizing catalytic metal centers and influencing the outcome of catalytic reactions.

Research in this area would involve the synthesis of such functionalized silanes and their subsequent complexation with metals like palladium, rhodium, or iridium. The performance of these novel organometallic complexes would then be evaluated in various catalytic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. The evaluation would focus on catalytic efficiency, turnover number, and selectivity, providing insights into the structure-activity relationship of these new ligand systems.

The unsaturated cyclohexadienyl moieties in this compound suggest potential for its use in photocatalytic and electrocatalytic systems. Upon excitation with light or under an applied potential, the compound or its derivatives could participate in electron transfer processes, making them candidates for applications such as the photocatalytic degradation of pollutants or electrocatalytic reduction of small molecules.

While specific studies on the photocatalytic or electrocatalytic applications of this compound are not prominent in the literature, the broader field of organosilane electrochemistry and photochemistry is an active area of research. For example, the oxidation of cyclohexane, a related hydrocarbon, has been studied electrochemically, and various organosilanes are known to participate in photoinduced electron transfer reactions. researchgate.net Future research could explore the derivatization of this compound to incorporate chromophores for enhanced light absorption or redox-active centers to facilitate electrocatalytic processes.

Supramolecular Chemistry and Self-Assembly Research

The defined three-dimensional structure of this compound makes it an interesting building block for supramolecular chemistry and self-assembly.

The rigid, yet modifiable, structure of this compound provides a scaffold for the design of host molecules in host-guest chemistry. By attaching recognition motifs to the cyclohexadienyl rings, it is possible to create a pre-organized cavity capable of selectively binding guest molecules. This approach is central to the development of molecular sensors and separation agents.

Furthermore, this compound could be utilized in the field of molecular imprinting, where a template molecule is used to create specific recognition sites in a polymer matrix. youtube.com Functionalized derivatives of this compound could be incorporated into a polymer network, and after removal of a template molecule, leave behind a cavity that is complementary in shape and functionality, enabling high selectivity for the target molecule.

The self-assembly of organosilanes on various surfaces is a well-established method for creating ordered molecular monolayers with tailored properties. While specific investigations into the self-assembly of this compound are not widely reported, its structure suggests a potential for forming organized structures. The non-polar nature of the cyclohexadienyl groups would likely drive assembly through van der Waals interactions.

By introducing hydrophilic functional groups onto the cyclohexadienyl rings, amphiphilic derivatives of this compound could be synthesized. Such amphiphiles could self-assemble in solution to form micelles or vesicles, which have applications in drug delivery and as nanoreactors. mdpi.com The study of these self-assembly processes would involve techniques such as atomic force microscopy (AFM) and dynamic light scattering (DLS) to characterize the resulting supramolecular structures.

Vii. Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of organosilanes, including Tri(cyclohexa-2,5-dien-1-yl)silane, is an area ripe for innovation, with a strong emphasis on improving efficiency, safety, and environmental impact.

Traditional synthesis routes for organosilanes often rely on processes like the Müller-Rochow direct process, which can involve chlorinated reagents and significant energy consumption. mdpi.commdpi.com Future research should prioritize the development of greener alternatives for synthesizing this compound. This involves exploring chlorine-free pathways, which are crucial for applications in high-purity sectors like electronics. mdpi.com

Key research directions include:

Catalyst Development: Shifting from precious metal catalysts (e.g., platinum-based) to catalysts based on earth-abundant and benign transition metals like iron, cobalt, or nickel for hydrosilylation reactions. acs.org

Green Solvents: Investigating the use of environmentally friendly solvents, such as alcohols or even solvent-free conditions, to replace traditional volatile organic compounds. acs.orgcsic.es

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. Alkene hydrosilylation is one such atom-economic reaction that could be further optimized. acs.orgcsic.es

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Organosilanes

FeatureTraditional Synthesis (e.g., Müller-Rochow)Green Chemistry Approach
Reagents Often uses methyl/ethyl chlorides, chlorobenzene. mdpi.commdpi.comChlorine-free reagents, use of alcohols. mdpi.commdpi.com
Catalysts Copper; Platinum-based for hydrosilylation. mdpi.comacs.orgEarth-abundant metals (Fe, Co, Ni). acs.org
Solvents Often requires high-boiling organic solvents.Green solvents (e.g., alcohols) or solvent-free. acs.orgcsic.es
Byproducts Can generate chlorinated waste products.Aims for minimal byproducts (e.g., H₂). mdpi.comcsic.es
Energy Can be energy-intensive (e.g., high temperatures). mdpi.comMilder reaction conditions (e.g., room temp). acs.orgcsic.es

Modern synthetic technologies offer promising alternatives to conventional batch processing for the synthesis of this compound.

Flow Chemistry: This technique, where reactions occur in a continuous stream through a reactor, offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of reactive material at any given time, and potential for easier scalability. nih.govnumberanalytics.com Applying flow chemistry could lead to higher yields and selectivities in the synthesis of this compound and its derivatives. nih.gov The ability to automate and telescope reaction steps without intermediate isolation could significantly streamline production. nus.edu.sgyoutube.com

Mechanochemical Synthesis: This approach uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvents. nih.gov It represents a highly sustainable method that has been successfully applied to the synthesis of other silanes, like triethoxysilane. mdpi.com Exploring the mechanochemical synthesis of this compound could offer a rapid, efficient, and solvent-free route to the compound. nih.gov

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones.

Studying reactions as they happen is key to understanding transient intermediates and complex reaction pathways. youtube.com

In-situ Spectroscopy: Techniques such as FTIR and Raman spectroscopy can be employed to monitor the formation and consumption of species in real-time during reactions involving this compound. acs.orgrsc.org This could provide invaluable data on reaction kinetics and help identify key intermediates, particularly in catalytic processes. youtube.com

Time-Resolved Spectroscopy: For very fast processes, time-resolved techniques are necessary to study short-lived species like radicals or excited states that may be involved in the compound's reactivity. nih.gov

The structure of this compound suggests it could be a precursor to highly reactive silicon-based species.

Silicon Radicals: The Si-H bond in this silane (B1218182) could potentially undergo homolytic cleavage to generate a tri(cyclohexa-2,5-dien-1-yl)silyl radical. The chemistry of silicon-based radicals is a rich field, and understanding the generation and reactivity of this specific radical could lead to new applications in polymer chemistry and organic synthesis. rsc.orgmdpi.com

Silylene Generation: Silylenes, the silicon analogues of carbenes, are divalent silicon species that are highly valuable as ligands in catalysis and for small molecule activation. researchgate.netnih.govrsc.org Future research could investigate whether this compound can serve as a precursor for the generation of a cyclohexa-2,5-dien-1-yl-substituted silylene. The unique electronic and steric properties of such a silylene could offer novel reactivity. nih.govbohrium.com

Table 2: Potential Reactive Intermediates from this compound

IntermediatePotential Generation MethodSignificance in Research
Tri(cyclohexa-2,5-dien-1-yl)silyl Radical Homolytic cleavage of Si-H bond (e.g., via radical initiator, photolysis)Intermediates in radical polymerization, reduction reactions. rsc.org
Cyclohexa-2,5-dien-1-yl-substituted Silylene Thermolysis, photolysis, or dehydrocoupling from the parent silaneLigands for transition metal catalysis, small molecule activation. researchgate.netrsc.orgresearchgate.net

Expanding the Scope of Catalytic Applications

While this compound is noted for its potential use in catalysis, its role has not been extensively defined. chemimpex.com A significant future direction is to leverage this compound as a precursor for novel catalytic systems. Silylenes, which could potentially be generated from this silane, are particularly promising. researchgate.netnih.gov N-heterocyclic silylenes (NHSis), for example, have been shown to be powerful ligands in a variety of metal-catalyzed reactions, including cross-coupling and hydrosilylation, sometimes outperforming their N-heterocyclic carbene (NHC) counterparts. researchgate.net

Future research should focus on:

Silylene Ligand Synthesis: Developing methods to generate silylenes from this compound and trapping them with transition metals to form well-defined complexes.

Catalytic Testing: Evaluating the performance of these new silylene-metal complexes in a broad range of catalytic transformations, such as C-C cross-coupling, hydroformylation, and borylation. researchgate.netresearchgate.net The unique electronic and steric profile imparted by the cyclohexa-2,5-dien-1-yl substituents could lead to catalysts with novel selectivity and activity.

Exploration of New Metal and Main-Group Catalysts

The utility of this compound as a transfer hydrosilylating agent is critically dependent on the catalyst employed. Research has demonstrated its use in the synthesis of multisubstituted silanes in the presence of the main-group Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). tcichemicals.comtcichemicals.com This reaction proceeds by activating the silane, facilitating the hydrosilylation of alkenes. tcichemicals.comtcichemicals.com

Future research should expand the roster of catalysts capable of activating this compound. A key area of investigation is the use of other strong Lewis acids to generate hydrosilanes in solution for subsequent reactions. google.com Beyond main-group elements, exploring a variety of transition metal complexes could unlock new reactive pathways. While alkene hydrosilylation is often catalyzed by precious late transition metals, there is a significant push towards designing catalysts based on more abundant and cost-effective metals. google.com Systematic screening of different metal centers (e.g., Fe, Cu, Ni) and ligand scaffolds could lead to catalysts with improved efficiency, selectivity, and broader functional group tolerance for reactions involving this silane.

Catalyst ClassSpecific ExamplePotential Application
Main-Group Lewis AcidTris(pentafluorophenyl)borane (B(C₆F₅)₃)Activation for alkene hydrosilylation tcichemicals.comtcichemicals.com
Other Strong Lewis AcidsTo be exploredGeneration of hydrosilanes in-situ google.com
Transition Metal ComplexesTo be explored (e.g., Fe, Cu, Ni-based)Catalytic transfer hydrosilylation google.com

Investigation of New Substrate Classes for Reactions

Current studies have successfully demonstrated the hydrosilylation of alkenes using this compound as the silicon source. tcichemicals.comtcichemicals.comgoogle.com This forms a crucial carbon-silicon bond and provides a pathway to complex organosilanes. tcichemicals.comgoogle.com

The scope of this transformation, however, remains a fertile ground for investigation. The ability of cyclohexa-2,5-dien-1-yl-silanes to act as transfer hydrosilylating agents suggests their potential applicability to a wider range of unsaturated substrates. google.com Future work should systematically explore the reaction of this compound with other substrate classes. For instance, its utility in the reduction of carbonyl compounds (aldehydes, ketones) to silyl (B83357) ethers is a logical and valuable extension. Furthermore, its application in the hydrodehalogenation of organic halides could provide a novel and useful synthetic method. google.com Investigating these new substrate classes will significantly broaden the synthetic utility of this versatile reagent.

Substrate ClassCurrent ResearchFuture Exploration
AlkenesHydrosilylation to form C-Si bonds google.comBroader scope of substituted and functionalized alkenes
CarbonylsNot explicitly studiedReduction to corresponding silyl ethers google.com
Organic HalidesNot explicitly studiedHydrodehalogenation reactions google.com

Innovations in Materials Science Applications

This compound is noted for its potential in creating advanced materials, including polymers with enhanced thermal and mechanical properties. chemimpex.com This foundational knowledge opens the door to more sophisticated applications in materials science.

The role of this compound as a precursor for silicon-containing compounds is a key attribute. chemimpex.com A significant and unexplored avenue is its development as a next-generation precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are cornerstones of the electronics industry for creating thin films with high precision. The viability of this silane as a CVD/ALD precursor would depend on its volatility, thermal decomposition profile, and the purity of the resulting silicon-based films (e.g., silicon oxide, silicon nitride, or amorphous silicon). Future research in this area would involve detailed studies of its thermal properties and its reactivity on substrate surfaces under vacuum conditions to assess its suitability for fabricating microelectronic components.

The application of this compound in the fabrication of nanostructures has been identified as a promising research direction. chemimpex.com This can be expanded by integrating the compound into specific nanomaterial synthesis methodologies. For example, it could serve as a silicon source in the synthesis of silicon quantum dots or as a surface modification agent for other nanoparticles to improve their dispersion and stability. Its ability to participate in various chemical reactions could be harnessed to create novel silicon-containing nanocomposites with tailored properties for applications in nanoelectronics and drug delivery systems. chemimpex.com

Exploration of Stereochemical Control in Reactions

A major challenge and opportunity in modern synthetic chemistry is the control of stereochemistry. For reactions involving this compound, such as the hydrosilylation of prochiral alkenes, the resulting products can exist as multiple stereoisomers. Future research should focus on developing catalytic systems that can control the stereochemical outcome of these reactions. This could be achieved through the design and synthesis of chiral Lewis acid or transition metal catalysts that can effectively discriminate between different transition states, leading to the preferential formation of a single enantiomer or diastereomer. Success in this area would dramatically increase the value of this compound as a reagent for the asymmetric synthesis of complex chiral organosilicon compounds.

Interdisciplinary Research Opportunities in Organosilicon Chemistry

The unique properties of this compound place it at the intersection of several scientific disciplines. Its role as a building block for advanced polymers and silicon-containing compounds creates significant opportunities for interdisciplinary collaboration. chemimpex.com Researchers in organic synthesis, polymer chemistry, materials science, and electronics could collaborate to leverage this compound's potential. For example, materials scientists could work with chemists to incorporate this silane into novel polymer formulations for enhanced coatings or adhesives, while electrical engineers could collaborate on its use as a precursor for semiconductor materials. chemimpex.com Such interdisciplinary efforts are crucial for translating the fundamental chemical properties of this compound into tangible technological innovations.

Q & A

Basic Questions

Q. How is Tri(cyclohexa-2,5-dien-1-yl)silane synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves functionalizing cyclohexa-2,5-dien-1-yl units with silicon precursors. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and purity. High-resolution mass spectrometry (HRMS) is used to verify molecular weight and isotopic patterns. For example, derivatives like 1-(but-2-yn-1-yloxy)-[1,1'-bi(cyclohexane)]-2,5-dien-4-one are characterized via melting points, NMR chemical shifts, and HRMS data to ensure reproducibility .

Q. What is the role of B(C₆F₅)₃ in mediating reactions involving this compound?

  • Methodological Answer : B(C₆F₅)₃ acts as a Lewis acid catalyst, facilitating hydride abstraction from the bisallylic C(sp³)–H bond of the cyclohexadienyl unit. This generates a silicon-stabilized Wheland complex, which reacts with substrates to release hydrosilanes (e.g., SiH₄) for subsequent transfer hydrosilylation. The catalyst’s electron-deficient nature enhances Si–H bond activation, enabling reactions with π- and σ-donors like alkenes or ketones .

Q. How does this compound function as a hydrosilane surrogate in organic synthesis?

  • Methodological Answer : The compound releases monosilane (SiH₄) via B(C₆F₅)₃-catalyzed cleavage of its cyclohexadienyl rings, producing benzene as a byproduct. The liberated SiH₄ is then used in situ for hydrosilylation of alkenes or alkynes. This two-step process avoids handling hazardous gaseous SiH₄ directly, improving safety and controllability in lab-scale reactions .

Advanced Questions

Q. How do substituents on the cyclohexa-2,5-dien-1-yl core influence the reactivity of this compound derivatives?

  • Methodological Answer : Substituents modulate the hydridic character of the bisallylic C–H bond. Electron-donating groups (e.g., methyl at C1/C5) stabilize high-energy Wheland intermediates, suppressing side reactions like dihydrogen release. Computational studies (e.g., DFT) reveal that hyperconjugation between C(sp³)–Si and adjacent bonds lowers activation barriers, enabling clean hydrosilane release. Unsubstituted analogs favor undesired pathways, necessitating tailored substituents for specific applications .

Q. What computational evidence supports the proposed reaction mechanism of B(C₆F₅)₃-catalyzed hydrosilane release?

  • Methodological Answer : Density Functional Theory (DFT) calculations by Sakata and Fujimoto demonstrate that hyperconjugation between the C(sp³)–Si bond and the bisallylic C–H bond stabilizes the transition state. This lowers the energy barrier for hydride transfer, favoring formation of the Wheland complex. Comparative studies on Ge- and Sn-analogs further validate the role of Si-specific electronic effects .

Q. What are the methodological advantages of using this compound over direct hydrosilanes in transfer reactions?

  • Methodological Answer : The surrogate enables precise stoichiometric control, reducing risks associated with volatile SiH₄. It also minimizes side reactions (e.g., over-reduction) by gradual SiH₄ release. Comparative kinetic studies show higher selectivity in alkene hydrosilylation when using the surrogate, attributed to the steady concentration of active Si–H species .

Q. How can competing reaction pathways (e.g., dihydrogen release) be suppressed in B(C₆F₅)₃-catalyzed systems?

  • Methodological Answer : Strategic substitution of the cyclohexadienyl ring with electron-donating groups (e.g., methyl) stabilizes cationic intermediates, disfavoring proton-coupled side reactions. Solvent choice (e.g., non-polar hydrocarbons) and low temperatures further inhibit parasitic pathways. Reaction monitoring via in situ IR spectroscopy helps optimize conditions .

Q. What advanced analytical techniques are employed to study derivatives of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral stationary-phase HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography resolves stereochemical outcomes in derivatives like salinosporamide analogs. Kinetic resolution experiments with chiral catalysts (e.g., Rhodium complexes) quantify enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.